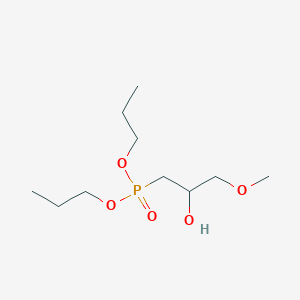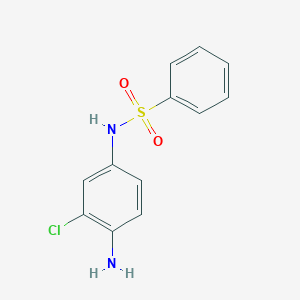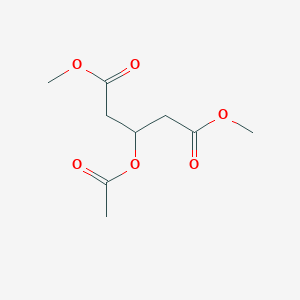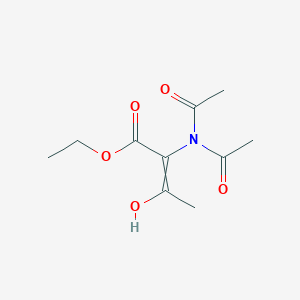
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxy-3-methoxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-hydroxy-3-methoxypropyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the transesterification of dialkyl phosphonates with bromotrimethylsilane, followed by methanolysis . This method ensures the formation of the desired phosphonate ester with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism by which dipropyl (2-hydroxy-3-methoxypropyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzyme active sites and interfere with enzymatic reactions. This property is particularly useful in the design of enzyme inhibitors and prodrugs .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl methylphosphonate: A related compound used as a chemical by-product in the production of sarin gas.
Phosphonic acid derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
89965-00-4 |
|---|---|
Fórmula molecular |
C10H23O5P |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
1-dipropoxyphosphoryl-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H23O5P/c1-4-6-14-16(12,15-7-5-2)9-10(11)8-13-3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
UVMXLOUFNPKWGL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CC(COC)O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)

![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)



![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

